N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide
Description
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide is a 1,3,4-oxadiazole derivative featuring a 2,5-dichlorophenyl substituent on the oxadiazole ring and a 4-(dimethylamino)benzamide moiety.
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2/c1-23(2)12-6-3-10(4-7-12)15(24)20-17-22-21-16(25-17)13-9-11(18)5-8-14(13)19/h3-9H,1-2H3,(H,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXWDHOWTGZEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The dichlorophenyl group is introduced through a substitution reaction, and the final step involves coupling the oxadiazole intermediate with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide has been investigated for various therapeutic applications:
- Antimicrobial Activity : Studies indicate that compounds within the oxadiazole class exhibit significant antimicrobial properties. This particular compound has shown efficacy against several bacterial strains due to its ability to disrupt cell wall synthesis and cellular processes .
- Anticancer Properties : Research suggests that this compound can inhibit cancer cell proliferation. For example, derivatives have demonstrated effectiveness against breast and colon cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . The mechanism involves interaction with cellular signaling pathways that regulate survival and apoptosis.
- Anti-inflammatory Effects : The compound's interaction with specific enzymes involved in inflammatory processes suggests potential use in treating inflammatory diseases .
Biological Research
The biological activity of this compound extends to:
- Enzyme Inhibition : It has been reported to inhibit enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. This inhibition can be beneficial for managing diabetes by reducing glucose absorption .
- Gene Expression Modulation : The compound may affect gene expression related to the cell cycle and apoptosis, further contributing to its anticancer effects .
Material Science
In material science, this compound serves as a building block for synthesizing new materials with specific properties:
- Polymer Development : Its unique chemical structure allows for the creation of polymers or coatings with enhanced thermal stability and mechanical properties .
Case Studies
Several studies have documented the applications of this compound:
- Antimicrobial Study : A study published in MDPI evaluated various oxadiazole derivatives for their antimicrobial effects. The results indicated that this compound exhibited strong activity against Gram-positive bacteria .
- Cancer Research : Another significant study explored the anticancer potential of similar oxadiazole compounds. The findings revealed that these compounds could induce apoptosis in cancer cells through modulation of specific signaling pathways .
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and dichlorophenyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The dimethylamino group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared below with structurally related 1,3,4-oxadiazoles and benzamide derivatives:
Key Findings and Implications
Antifungal Activity: LMM5 and LMM11, bearing sulfamoyl benzamide groups, inhibit Candida albicans by targeting thioredoxin reductase (TrxR) . The target compound’s dichlorophenyl group may enhance antifungal potency due to increased electron-withdrawing effects and membrane penetration compared to LMM5’s methoxy group or LMM11’s polar furan.
Synthetic Feasibility :
- Compounds 5f–5i () demonstrate high yields (82–86%) via multicomponent synthesis, suggesting scalable routes for the target compound’s production. However, the dichlorophenyl group may require optimized coupling conditions due to steric and electronic effects .
Structural Motifs in Agrochemicals :
- The patent compound () shares a dichlorophenyl group but employs an isoxazole core, highlighting the role of heterocycle selection in bioactivity. Oxadiazoles, with greater aromaticity and hydrogen-bonding capacity, may target different enzymes (e.g., TrxR) compared to isoxazole-based agrochemicals .
Crop Growth Promotion (): While unrelated 1,3,4-oxadiazoles with pyridine-carbonyl substituents exhibit plant-growth-promoting effects, the target compound’s dichlorophenyl and dimethylamino groups likely favor antimicrobial over agricultural applications due to their bioactivity profiles .
Physicochemical Properties
- Solubility: The dimethylamino group may confer better aqueous solubility than sulfamoyl or aldehyde-functionalized analogs (e.g., 5f–5i) .
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound features a 1,3,4-oxadiazole ring substituted with a 2,5-dichlorophenyl group and a dimethylaminobenzamide moiety. Its molecular formula is , with a molecular weight of approximately 365.20 g/mol.
The synthesis typically involves several key steps:
- Formation of the oxadiazole ring through cyclization reactions.
- Substitution reactions to introduce the dichlorophenyl group.
- Final coupling with the dimethylaminobenzoyl component.
Optimized synthetic routes can enhance yield and purity through techniques such as microwave-assisted synthesis or continuous flow methods.
Antimicrobial Properties
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold often exhibit antimicrobial activities. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that oxadiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
The compound has also been explored for its anticancer potential. Similar oxadiazole derivatives have demonstrated inhibition of cancer cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in cancer progression.
For example, compounds with structural similarities have been reported to inhibit RET kinase activity effectively, suggesting potential applications in cancer therapy .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Interaction with metabolic enzymes such as aldose reductase can influence pathways related to glucose metabolism and oxidative stress.
- Receptor Modulation : The compound may act as a modulator for various receptors involved in cellular signaling pathways.
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that derivatives closely related to this compound exhibited MIC values significantly lower than those for conventional antibiotics .
- Anticancer Research : In vitro studies on cell lines showed that certain oxadiazole derivatives could reduce cell viability by over 50% at low concentrations (around 10 µM), indicating strong anticancer properties .
Comparative Analysis
To better understand the biological activity of this compound in relation to other compounds, the following table summarizes some relevant structural analogs and their reported activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(dimethylamino)benzamide | Structure | Antimicrobial |
| N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide | Structure | Anticancer |
| N-[5-(methylphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylamino)benzamide | Structure | Antiviral |
Q & A
Q. What synthetic routes are commonly employed for preparing N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide, and how are reaction conditions optimized?
The synthesis typically involves cyclization of substituted hydrazides with benzoyl chlorides. For example, hydrazides derived from 2,5-dichlorophenyl precursors are reacted with 4-(dimethylamino)benzoyl chloride in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) under reflux conditions . Key optimizations include:
- Temperature control : Maintaining reflux (100–120°C) to ensure complete cyclization.
- Catalyst selection : POCl₃ enhances oxadiazole ring formation by removing water.
- Purification : Recrystallization from ethanol or chromatography improves purity (>95% by HPLC).
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
Structural validation requires:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.1 ppm, dichlorophenyl aromatic signals) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., oxadiazole ring planarity, dihedral angles between substituents) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 417.05) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens include:
- Antimicrobial activity : Broth microdilution assays against Staphylococcus aureus and Escherichia coli (MIC values reported in µg/mL) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays targeting tyrosine kinases or proteases .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for structurally similar oxadiazole derivatives?
Contradictions often arise from assay variability. Mitigation strategies:
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified), solvent controls (DMSO <0.1%), and incubation times .
- Structural analogs : Compare activity of derivatives with single substituent changes (e.g., replacing dimethylamino with methoxy groups) to isolate pharmacophore contributions .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., dichlorophenyl groups correlate with improved Gram-negative activity) .
Q. What computational methods are suitable for predicting the compound’s mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR kinase (PDB ID: 1M17). Focus on interactions between the dichlorophenyl group and hydrophobic pockets .
- Molecular dynamics (MD) simulations : GROMACS to assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR modeling : Develop regression models linking substituent electronegativity (e.g., Hammett σ values) to bioactivity .
Q. How can solubility and stability challenges be overcome during formulation for in vivo studies?
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility without disrupting the oxadiazole core .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability .
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
Methodological Considerations
Q. What experimental design principles apply to SAR studies for this compound’s derivatives?
- Variable substituents : Systematically modify the benzamide (e.g., dimethylamino vs. methoxy) and dichlorophenyl groups (e.g., 2,5-dichloro vs. 3,4-dichloro) .
- Control groups : Include positive controls (e.g., doxorubicin for anticancer assays) and negative controls (scaffolds lacking oxadiazole rings) .
- Dose-response curves : Use at least five concentrations (e.g., 0.1–100 µM) to calculate accurate EC₅₀/IC₅₀ values .
Q. How should target validation be approached if the compound shows affinity for multiple enzymes?
- Competitive binding assays : Use fluorescent probes (e.g., ATP-analog TNP-ATP) to quantify displacement in kinase assays .
- Gene knockout models : CRISPR/Cas9-edited cell lines to confirm phenotypic rescue upon target deletion .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) to compare binding affinities (ΔG, ΔH) for prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
